Enhanced Metabolic Stability via α-Methyl Substitution
The quaternary α-carbon of 2-amino-2-(3-bromo-4-fluorophenyl)propanoic acid introduces steric hindrance that blocks protease access, whereas the comparator 3-bromo-4-fluoro-L-phenylalanine (CAS 880386-25-4) bears a free α-proton, making it susceptible to enzymatic degradation. Peptides incorporating α-methyl amino acids exhibit 3- to 5-fold longer half-lives in simulated gastric fluid compared to their non-methylated counterparts .
| Evidence Dimension | Proteolytic stability (half-life extension factor) |
|---|---|
| Target Compound Data | Peptides containing α,α-disubstituted (α-methyl) amino acids: 3- to 5-fold increased half-life in simulated gastric fluid (SGF) vs. non-methylated peptides . |
| Comparator Or Baseline | Peptides containing natural L-amino acids (e.g., L-3-bromo-4-fluorophenylalanine, CAS 880386-25-4): baseline half-life in SGF. |
| Quantified Difference | 3- to 5-fold extension attributable to α-methyl group. |
| Conditions | Simulated gastric fluid (SGF) proteolytic stability assays (class-level data for α-methyl amino acid-containing peptides). |
Why This Matters
This stability translates to longer-circulating peptide therapeutics and more robust in vivo probes, directly impacting procurement decisions for peptide drug discovery programs.
